TG100435
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.
科学的研究の応用
Metabolism and Pharmacokinetics
TG100435 is a novel, orally active protein tyrosine kinase inhibitor with inhibition constants against multiple targets like Src, Lyn, Abl, and others. It exhibits systemic clearance values and oral bioavailability differing across species such as mice, rats, and dogs. TG100435 is predominantly converted to a more potent N-oxide metabolite, TG100855, in vivo and in vitro, suggesting increased tyrosine kinase inhibition after oral administration (Hu et al., 2007).
Enzymatic Interaction and Metabolism
The study by Kousba et al. (2008) found that flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s) contribute to the total metabolic flux of TG100435. They identified that FMO3 is primarily responsible for the formation of TG100855, and an enzyme-mediated retroreduction of TG100855 back to TG100435 is observed, suggesting metabolic interconversion of these compounds (Kousba et al., 2008).
Comparison of Metabolism in Various Tissues
Another study investigated the metabolism of TG100435 and TG100855 in human liver, intestine, and lung microsomes. The study indicated that TG100435 undergoes metabolic oxidation to TG100855 and vice versa, with liver and intestine primarily contributing to the N-oxidation of TG100435 (Kousba et al., 2006).
Species Differences in Enzymes Metabolism
Research also showed species differences in the metabolism of TG100435. N-oxidation of TG100435 was due to FMO, while the conversion of TG100855 back to TG100435 was due to CYP450 enzymes. Dog liver microsomes showed notably higher TG100855 formation compared to other species' liver microsomes (Kousba et al., 2006).
特性
製品名 |
TG100435 |
---|---|
分子式 |
C26H25Cl2N5O |
分子量 |
494.42 |
IUPAC名 |
7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
SMILES |
CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TG100435; TG 100435; TG100435 . |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。